molecular formula C16H23NO3 B254917 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide

3-(2,5-dimethoxyphenyl)-N-pentylacrylamide

Cat. No. B254917
M. Wt: 277.36 g/mol
InChI Key: UCHQHNMPEUGXKC-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is a synthetic compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. It belongs to the class of phenethylamines and has been found to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide is not fully understood. However, it is believed to exert its biological activity through various pathways such as the inhibition of enzymes, modulation of signaling pathways, and interaction with receptors.
Biochemical and physiological effects:
3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inflammatory cytokines, which are involved in the pathogenesis of various diseases. The compound has also been found to modulate the expression of various genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide in lab experiments is its high potency and selectivity towards specific targets. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide. One of the areas of interest is the development of more potent and selective analogs of the compound. Another area of research is the identification of the exact molecular targets and pathways involved in the biological activity of the compound. Furthermore, the compound's potential as a therapeutic agent in various diseases needs to be further explored through preclinical and clinical studies.

Synthesis Methods

The synthesis of 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide involves the reaction between 2,5-dimethoxyphenylacetone and N-pentylacrylamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 3-(2,5-dimethoxyphenyl)-N-pentylacrylamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

Product Name

3-(2,5-dimethoxyphenyl)-N-pentylacrylamide

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-N-pentylprop-2-enamide

InChI

InChI=1S/C16H23NO3/c1-4-5-6-11-17-16(18)10-7-13-12-14(19-2)8-9-15(13)20-3/h7-10,12H,4-6,11H2,1-3H3,(H,17,18)/b10-7+

InChI Key

UCHQHNMPEUGXKC-JXMROGBWSA-N

Isomeric SMILES

CCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC

SMILES

CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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